molecular formula C8H8F3NO B13963682 2-(Methyl(trifluoromethyl)amino)phenol

2-(Methyl(trifluoromethyl)amino)phenol

Cat. No.: B13963682
M. Wt: 191.15 g/mol
InChI Key: CJRNNIBDSISXIF-UHFFFAOYSA-N
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Description

2-(Methyl(trifluoromethyl)amino)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino group, which is further bonded to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(trifluoromethyl)amino)phenol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, the trifluoromethylation of carbon-centered radical intermediates can be performed using reagents like trifluoromethyl iodide in the presence of a radical initiator .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(trifluoromethyl)amino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

2-(Methyl(trifluoromethyl)amino)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can lead to modulation of biological processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylphenol: Similar in structure but lacks the amino group.

    Trifluoromethylaniline: Contains the trifluoromethyl and amino groups but lacks the phenol group.

    Trifluoromethylbenzene: Contains the trifluoromethyl group attached to a benzene ring without additional functional groups.

Uniqueness

2-(Methyl(trifluoromethyl)amino)phenol is unique due to the combination of the trifluoromethyl, amino, and phenol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-[methyl(trifluoromethyl)amino]phenol

InChI

InChI=1S/C8H8F3NO/c1-12(8(9,10)11)6-4-2-3-5-7(6)13/h2-5,13H,1H3

InChI Key

CJRNNIBDSISXIF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1O)C(F)(F)F

Origin of Product

United States

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